molecular formula C11H11N3O3 B12918849 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 4878-54-0

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12918849
CAS No.: 4878-54-0
M. Wt: 233.22 g/mol
InChI Key: REQUYQKTHSNJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxyaniline with pyrimidine-2,4-dione under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of inflammatory mediators or viral replication. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylpyrimidine: Similar structure but lacks the amino group.

    2,4-Diaminopyrimidine: Contains two amino groups instead of one.

    4-Methoxyaniline: Contains the methoxyphenyl group but lacks the pyrimidine ring.

Uniqueness

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of the methoxyphenyl and pyrimidine moieties, which contribute to its diverse pharmacological activities. The presence of both the amino and methoxy groups enhances its ability to interact with various biological targets, making it a versatile compound for research and development.

Properties

CAS No.

4878-54-0

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-(4-methoxyanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16)

InChI Key

REQUYQKTHSNJBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CNC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.